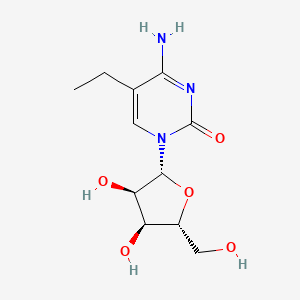

5-Ethyl-cytidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,15-17H,2,4H2,1H3,(H2,12,13,18)/t6-,7-,8-,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHXEKJKNOHULW-FDDDBJFASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Substituted Cytidine Analogues for Advanced Research Applications

A Note on 5-Ethyl-cytidine: Initial searches for "5-Ethyl-cytidine" did not yield significant scientific literature, suggesting it is not a commonly utilized or readily available compound for research purposes. It is plausible that the intended compound of interest is the structurally similar and extensively documented 5-Ethynylcytidine (5-EC) . This guide will, therefore, focus on the chemical structure, properties, and applications of 5-Ethynylcytidine, a vital tool in modern molecular biology and drug development. The key distinction lies at the C5 position of the pyrimidine ring, where 5-EC possesses a reactive ethynyl group (-C≡CH) in place of a saturated ethyl group (-CH₂CH₃). This seemingly minor difference imparts 5-EC with unique functionalities that are central to its widespread use.

5-Ethynylcytidine (5-EC): A Versatile Probe for Nascent RNA

Introduction: The Role of Nucleoside Analogues in Elucidating Biological Processes

Chemically modified nucleosides are indispensable tools for probing the intricate mechanisms of nucleic acid metabolism. By introducing subtle modifications to the natural building blocks of DNA and RNA, scientists can track, isolate, and characterize newly synthesized nucleic acids. 5-Ethynylcytidine (5-EC) has emerged as a prominent cytidine analogue, valued for its ability to be metabolically incorporated into nascent RNA. Its terminal alkyne group serves as a bioorthogonal handle, allowing for specific chemical ligation to a variety of reporter molecules through "click" chemistry. This guide provides a comprehensive overview of 5-EC for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

5-EC is a pyrimidine nucleoside where the hydrogen atom at the 5th position of the cytosine base is substituted with an ethynyl group. This modification is crucial as it is small enough to be accepted by cellular enzymes, yet it provides a unique and chemically reactive tag for subsequent detection.

Caption: Chemical structure of 5-Ethynylcytidine (5-EC).

The key physicochemical properties of 5-EC are summarized in the table below, providing essential information for its handling, storage, and use in experimental setups.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N₃O₅ | Jena Bioscience[1][2] |

| Molecular Weight | 267.24 g/mol | Jena Bioscience[1][2] |

| CAS Number | 65223-78-1 | Jena Bioscience[1][2] |

| Appearance | White to off-white solid | Jena Bioscience[1][2] |

| Purity | ≥ 99% (HPLC) | Jena Bioscience[1][2] |

| Solubility | Soluble in DMSO | Jena Bioscience[1][2] |

| Storage Conditions | -20°C, store dry and under inert gas | Jena Bioscience[1][2] |

| Spectroscopic Data | λmax = 294 nm, ε = 8.5 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5) | Jena Bioscience[1][2] |

Synthesis of 5-Ethynylcytidine

The synthesis of 5-EC is commonly achieved through a Sonogashira cross-coupling reaction.[3] This palladium-catalyzed reaction is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] In the case of 5-EC synthesis, a protected 5-halocytidine (typically 5-iodocytidine) is coupled with a protected alkyne, followed by deprotection to yield the final product. The Sonogashira reaction is favored for its mild reaction conditions and high yields.[5][6]

Caption: Workflow for metabolic labeling of nascent RNA with 5-EC and subsequent detection.

Experimental Protocol: Fluorescence Imaging of Nascent RNA in Cultured Cells

This protocol provides a general framework for labeling and imaging newly synthesized RNA in mammalian cell lines using 5-EC. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

5-Ethynylcytidine (5-EC) stock solution (e.g., 100 mM in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click chemistry reaction buffer kit (containing copper(II) sulfate, reducing agent, and a fluorescent azide probe)

-

Nuclear stain (e.g., DAPI or Hoechst)

-

Mounting medium

Procedure:

-

Cell Culture and Labeling:

-

Plate cells on coverslips in a multi-well plate and grow to the desired confluency.

-

Prepare fresh medium containing the desired final concentration of 5-EC (typically 0.1-1 mM).

-

Remove the old medium, wash cells once with PBS, and add the 5-EC-containing medium.

-

Incubate for the desired labeling period (e.g., 1-4 hours) under standard cell culture conditions. The optimal time and concentration should be determined empirically.

-

-

Fixation and Permeabilization:

-

Remove the labeling medium and wash the cells twice with PBS.

-

Fix the cells by incubating with the fixative solution for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells by incubating with the permeabilization buffer for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Click Chemistry Reaction:

-

Prepare the click reaction cocktail according to the manufacturer's instructions, combining the copper sulfate, reducing agent, and fluorescent azide in the reaction buffer.

-

Remove the PBS from the cells and add the click reaction cocktail.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Remove the reaction cocktail and wash the cells three times with PBS.

-

-

Staining and Mounting:

-

If desired, counterstain the nuclei by incubating with a nuclear stain solution (e.g., DAPI) for 5-10 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging:

-

Image the slides using a fluorescence microscope equipped with filters appropriate for the chosen fluorophore and nuclear stain. Newly synthesized RNA will appear as fluorescent signals. [3]

-

Considerations and Alternative Approaches

-

Specificity: While 5-EC is reported to be specific for RNA in many cell lines, it is good practice to include controls, such as co-incubation with transcription inhibitors (e.g., actinomycin D), to confirm that the signal is from newly synthesized RNA. Recent studies in some non-mammalian organisms have shown that ethynyl-modified nucleosides, including 5-EC, can be incorporated into DNA, highlighting the importance of validating specificity in the experimental system being used. [7][8][9][10]* Toxicity: The copper catalyst used in the CuAAC reaction can be toxic to cells, which is a major reason why this chemistry is typically performed on fixed and permeabilized cells. [11]For applications in living cells, copper-free click chemistry approaches are available. [11]* Comparison with 5-Ethynyluridine (EU): Both 5-EC and EU are effective for labeling nascent RNA. [3]The choice between them may depend on the specific cell type and experimental goals. 5-EC is reported to have a faster metabolic rate, which could be advantageous for pulse-chase experiments. [3][11]

Applications in Drug Development and Research

-

Transcriptional Profiling: 5-EC allows for the global analysis of transcriptional activity in response to various stimuli, such as drug candidates, growth factors, or environmental stressors.

-

RNA Stability and Turnover: Pulse-chase experiments using 5-EC can be employed to measure the decay rates of specific RNA transcripts or the entire transcriptome. [12]* Mapping RNA-Protein Interactions: By combining 5-EC labeling with techniques like crosslinking and immunoprecipitation (CLIP), researchers can identify proteins that interact with newly synthesized RNA. [11]* In Vivo Studies: 5-EC can be used to study transcription rates in various tissues in animal models, providing insights into developmental processes and disease states. [3]

Conclusion

5-Ethynylcytidine is a powerful and versatile tool for the study of RNA biology. Its efficient and specific incorporation into nascent RNA, coupled with the robust and sensitive detection afforded by click chemistry, provides researchers with a precise method to investigate the dynamics of transcription. As our understanding of the epitranscriptome and the role of RNA in disease deepens, the applications of 5-EC and similar nucleoside analogues will undoubtedly continue to expand, driving new discoveries in both basic science and drug development.

References

-

PMC.

-

Jena Bioscience.

-

Jena Bioscience.

-

ResearchGate.

-

PubMed.

-

Wikipedia.

-

Tocris Bioscience.

-

PubMed.

-

bioRxiv.

-

bioRxiv.

-

ResearchGate.

-

ResearchGate.

-

PubMed.

-

ResearchGate.

-

Jena Bioscience.

-

Jena Bioscience.

-

PubMed.

-

Chemistry LibreTexts.

Sources

- 1. jenabioscience.com [jenabioscience.com]

- 2. 5-Ethynyl-cytidine (5-EC), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]

- 3. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Cy5-Labelled C5-Alkynyl-modified cytidine triphosphates via Sonogashira coupling for DNA labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in the sea anemone Nematostella vectensis | bioRxiv [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Epitranscriptome: A Technical Guide to 5-Ethylcytidine as a Chemical Probe for RNA Modification

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The epitranscriptome, the collection of chemical modifications on RNA, is a critical layer of gene regulation. Understanding the enzymes that write, erase, and read these modifications is paramount to deciphering cellular function in health and disease. This technical guide focuses on 5-ethylcytidine (5-EC), a synthetic nucleoside analog that has emerged as a powerful chemical probe for investigating the dynamics of RNA 5-methylcytidine (m5C) and its oxidative derivatives. While not a naturally occurring modification itself, 5-EC serves as a valuable tool to identify and characterize the enzymes that process m5C, a widespread and functionally significant RNA modification. This guide provides an in-depth exploration of the rationale, experimental workflows, and biological insights gained from the application of 5-ethylcytidine in RNA research.

Introduction: The Significance of 5-Methylcytidine and its Oxidized Derivatives

5-methylcytidine (m5C) is a prevalent post-transcriptional modification found in various types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA)[1]. The deposition of m5C is carried out by a family of RNA methyltransferases known as the NOL1/NOP2/SUN domain (NSUN) family and DNMT2[1]. This modification plays crucial roles in diverse cellular processes, including RNA stability, translation, and the stress response.

The story of m5C does not end with its deposition. It can be further oxidized by dioxygenase enzymes to form 5-hydroxymethylcytidine (hm5C) and 5-formylcytidine (f5C)[1]. These oxidative derivatives add another layer of complexity and regulation to the epitranscriptome. A key enzyme in this process is AlkB homolog 1 (ALKBH1), an Fe(II)- and α-ketoglutarate-dependent dioxygenase[2][3][4]. Understanding the function of these "eraser" enzymes is crucial for a complete picture of m5C dynamics.

5-Ethylcytidine: A Chemical Mimic for Probing m5C Dioxygenases

Directly studying the transient interactions between RNA-modifying enzymes and their substrates in a cellular context is challenging. To overcome this, chemical probes that mimic natural substrates and can trap interacting proteins have been developed. 5-ethylcytidine (5-EC) is a synthetic cytidine analog designed for this purpose.

The ethyl group at the C5 position of the cytosine base in 5-EC acts as a mimic of the methyl group in m5C. This structural similarity allows 5-EC to be recognized and processed by m5C-modifying enzymes. The key feature of 5-EC is that upon enzymatic oxidation, it is proposed to generate a reactive intermediate that can covalently crosslink with the enzyme's active site. This "activity-based crosslinking" allows for the capture and subsequent identification of m5C dioxygenases.

It is important to distinguish 5-ethylcytidine from other commonly used nucleoside analogs:

-

5-Ethynylcytidine and 5-Ethynyluridine (EU): These analogs contain a terminal alkyne group. They are primarily used for metabolic labeling of newly synthesized RNA or DNA. The alkyne group allows for "click chemistry" reactions, enabling the attachment of fluorescent dyes or biotin for visualization and purification of nascent transcripts[5].

-

5-Azacytidine: This analog is a mechanism-based inhibitor of DNA and RNA methyltransferases. Its incorporation into nucleic acids leads to the formation of covalent adducts with these enzymes, trapping them and leading to their degradation.

Experimental Workflows Utilizing 5-Ethylcytidine

The use of 5-ethylcytidine as a chemical probe involves a series of sophisticated experimental techniques. Here, we outline the key workflows.

Metabolic Labeling of Cellular RNA with 5-Ethylcytidine

This is the initial step to introduce the 5-EC probe into the cellular RNA pool.

Protocol: Metabolic Labeling of Mammalian Cells with 5-Ethylcytidine

-

Cell Culture: Plate mammalian cells (e.g., HEK293T) on a 10 cm dish and grow to 70-80% confluency in standard growth medium.

-

Preparation of 5-EC Stock Solution: Prepare a 100 mM stock solution of 5-ethylcytidine in DMSO.

-

Labeling: Aspirate the growth medium and replace it with fresh medium containing 1 mM 5-ethylcytidine.

-

Incubation: Incubate the cells for 16 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell Harvest: After incubation, wash the cells twice with ice-cold PBS, and then harvest the cells by scraping or trypsinization.

-

RNA Extraction: Proceed immediately to total RNA extraction using a standard method such as TRIzol reagent or a column-based kit.

Caption: Workflow for metabolic labeling of cellular RNA with 5-ethylcytidine.

Chemoproteomic Profiling of m5C Dioxygenases using 5-EC

This workflow, often referred to as RNA-mediated Activity-Based Protein Profiling (RNABPP), aims to identify proteins that interact with and process 5-EC-containing RNA[6][7].

Protocol: 5-EC RNA-mediated Activity-Based Protein Profiling (RNABPP)

-

Metabolic Labeling: Label cells with 5-ethylcytidine as described in section 3.1.

-

Cell Lysis: Lyse the labeled cells under denaturing conditions to preserve protein-RNA crosslinks.

-

Oligo(dT) Pulldown: Isolate mRNA and other polyadenylated RNAs using oligo(dT)-magnetic beads. This step enriches for protein-RNA complexes.

-

On-bead Digestion: Digest the RNA portion of the crosslinked complexes with RNases.

-

Elution and Protease Digestion: Elute the proteins from the beads and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were crosslinked to the 5-EC-labeled RNA.

-

Data Analysis: Compare the proteomic profiles of 5-EC-labeled cells with control (unlabeled) cells to identify proteins specifically enriched upon 5-EC treatment.

Caption: Chemoproteomic workflow to identify m5C dioxygenases using 5-EC.

Mapping ALKBH1 Substrates using 5-EC-iCLIP

Individual-nucleotide resolution cross-linking and immunoprecipitation (iCLIP) is a powerful technique to map the binding sites of RNA-binding proteins. When combined with 5-EC labeling (5-EC-iCLIP), it can identify the specific RNA transcripts that are substrates of an m5C dioxygenase like ALKBH1[8].

Protocol: 5-EC-iCLIP for ALKBH1

-

Cell Line: Use a cell line overexpressing a tagged version of ALKBH1 (e.g., FLAG-ALKBH1).

-

Metabolic Labeling: Label the cells with 5-ethylcytidine.

-

UV Crosslinking: Irradiate the cells with UV light to covalently crosslink proteins to their bound RNA.

-

Immunoprecipitation: Lyse the cells and immunoprecipitate the tagged ALKBH1 along with its crosslinked RNA substrates using an anti-tag antibody.

-

RNA Fragmentation and Adapter Ligation: Partially digest the RNA and ligate a 3' RNA adapter.

-

Protein-RNA Complex Separation: Separate the protein-RNA complexes by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

RNA Isolation: Excise the membrane region corresponding to the ALKBH1-RNA complex and recover the RNA by proteinase K digestion.

-

Reverse Transcription and cDNA Library Preparation: Reverse transcribe the RNA fragments. The reverse transcriptase will often terminate at the crosslinked amino acid, allowing for precise mapping of the binding site. Ligate a 5' adapter and amplify the cDNA to generate a sequencing library.

-

High-Throughput Sequencing and Data Analysis: Sequence the cDNA library and map the reads to the transcriptome to identify the ALKBH1 binding sites at nucleotide resolution.

Caption: 5-EC-iCLIP workflow for mapping ALKBH1 binding sites on RNA.

Quantitative Data and Performance Comparison

The choice of a chemical probe for metabolic labeling depends on several factors, including its incorporation efficiency, cytotoxicity, and specificity.

| Nucleoside Analog | Primary Application | Relative Labeling Efficiency | Relative Cytotoxicity |

| 5-Ethylcytidine (5-EC) | Probing m5C dioxygenase activity | Moderate | Low to Moderate |

| 5-Ethynyluridine (5-EU) | Labeling nascent RNA for imaging/purification | High | Moderate to High[9] |

| 5-Ethynylcytidine | Labeling nascent RNA for imaging/purification | High (rapid metabolism)[5] | Lower than 5-EU[10] |

| 5-Azacytidine | Inhibition of DNA/RNA methyltransferases | Not applicable for labeling | High |

Note: Labeling efficiency and cytotoxicity can vary significantly depending on the cell type, concentration of the analog, and duration of exposure. Studies have shown that 5-ethynylcytidine is efficiently incorporated into RNA and has a faster metabolic rate than 5-ethynyluridine[5]. While direct comparative studies on the cytotoxicity of 5-ethylcytidine are limited, its use in metabolic labeling experiments suggests a tolerable level of toxicity at effective concentrations. In contrast, 5-ethynyluridine has been reported to exhibit higher cytotoxicity and genotoxicity[9].

Biological Insights Gained from 5-Ethylcytidine Studies

The application of 5-ethylcytidine as a chemical probe has provided significant insights into the function of m5C dioxygenases, particularly ALKBH1.

ALKBH1: A Key Regulator of tRNA Modifications and Translation

Chemoproteomic studies using 5-EC have confirmed that ALKBH1 is a major m5C dioxygenase in human cells, responsible for the formation of hm5C and f5C in both tRNA and mRNA[11].

ALKBH1-mediated modifications are particularly important at the wobble position (position 34) of the anticodon loop of certain tRNAs. For example, ALKBH1 is involved in the biogenesis of f5C in mitochondrial tRNA-Met and 5-formyl-2'-O-methylcytidine (f5Cm) in cytoplasmic tRNA-Leu(CAA). These modifications are crucial for accurate and efficient translation. The f5C modification at the wobble position enables non-canonical base pairing, expanding the decoding capacity of the tRNA. Specifically, it allows the tRNA to recognize codons that would otherwise be misread or not read at all[2][12].

Role in Stress Response and Disease

The activity of ALKBH1 and the levels of its resulting modifications are not static. They can be dynamically regulated in response to cellular stress. For instance, ALKBH1-mediated tRNA cleavage and the generation of tRNA-derived small RNAs (tiRNAs) are influenced by stress conditions[13][14]. This suggests a role for ALKBH1 in modulating the translational landscape to help cells adapt to adverse conditions.

Dysregulation of ALKBH1 has been implicated in various diseases, including cancer. By reprogramming tRNA decoding and promoting the translation of specific codon-biased mRNAs, ALKBH1 can contribute to tumorigenesis and drug resistance[2][3][4]. This makes ALKBH1 a potential therapeutic target.

Sources

- 1. Reactivity-dependent profiling of RNA 5-methylcytidine dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ALKBH1 drives tumorigenesis and drug resistance via tRNA decoding reprogramming and codon-biased translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The biological function of demethylase ALKBH1 and its role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemoproteomic Approaches to Studying RNA Modification-Associated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemoproteomic approaches to study RNA modification-associated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells [mdpi.com]

- 10. Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Celebrating wobble decoding: Half a century and still much is new - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The stress specific impact of ALKBH1 on tRNA cleavage and tiRNA generation | bioRxiv [biorxiv.org]

- 14. researchgate.net [researchgate.net]

Difference between 5-ethylcytidine and 5-methylcytidine

Structural Divergence, Enzymatic Recognition, and Therapeutic Utility

Executive Summary

This guide provides a rigorous technical comparison between 5-methylcytidine (5-mC) and 5-ethylcytidine (5-EtC) . While 5-mC is the canonical "fifth base" of the epigenome and a cornerstone of modern mRNA therapeutics (e.g., COVID-19 vaccines), 5-EtC serves as a critical synthetic probe and therapeutic candidate. The core distinction lies in steric volume and enzymatic fidelity : 5-mC is evolved for precise regulation, whereas 5-EtC acts as a steric wedge, often used to interrogate the plasticity of polymerase active sites or to evade immune detection through hyper-modification.

Part 1: Structural & Physicochemical Divergence

The C5 position of the pyrimidine ring is unique because it faces the major groove of the DNA/RNA helix, leaving the Watson-Crick hydrogen bonding face intact. This allows both modifications to maintain base-pairing fidelity with Guanosine, yet exert profound effects on protein-nucleic acid interactions.

1.1 Steric and Electronic Comparison

| Feature | 5-Methylcytidine (5-mC) | 5-Ethylcytidine (5-EtC) | Impact |

| Substituent | Methyl (-CH₃) | Ethyl (-CH₂CH₃) | 5-EtC introduces significant steric bulk. |

| Van der Waals Volume | ~23 ų | ~40 ų | 5-EtC requires greater active site plasticity. |

| Lipophilicity (LogP) | -1.2 (More Hydrophilic) | -0.8 (More Lipophilic) | 5-EtC enhances membrane permeability for small molecule drugs. |

| Major Groove Profile | Compact, hydrophobic patch. | Bulky, flexible protrusion. | 5-mC recruits MBD proteins; 5-EtC often clashes with them. |

| Base Pairing | Standard Watson-Crick. | Standard Watson-Crick. | Both retain coding potential (C:G pairing). |

1.2 The "Steric Wedge" Effect

The ethyl group in 5-EtC possesses rotational freedom around the C5-C(ethyl) bond. In tightly packed enzymatic pockets (e.g., DNA Methyltransferases), this extra methylene group acts as a steric exclusion probe. If an enzyme accepts 5-mC but rejects 5-EtC, the active site is rigid. If it accepts both, the pocket is promiscuous.

Part 2: Biological Interrogation & Enzymatic Recognition

The biological utility of these molecules is defined by how cellular machinery—"Writers" (Methyltransferases), "Readers" (MBDs), and "Sensors" (TLRs)—interact with the C5 modification.

2.1 Immune Evasion Mechanism (mRNA Therapeutics)

One of the most critical applications of C5-modification is the suppression of innate immune responses in mRNA therapies. Unmodified RNA activates Toll-like Receptors (TLR7/8) and RIG-I, leading to translational shutdown.

-

5-mC: Naturally evolved to mark "self" RNA. It dampens TLR activation, allowing high protein expression.

-

5-EtC: Synthetic hyper-modification. While it also prevents TLR binding due to steric hindrance, its bulk can sometimes interfere with ribosomal translocation, reducing translation efficiency compared to 5-mC.

Figure 1: Comparative immune evasion pathways. 5-mC provides the optimal balance of immune silencing and translational efficiency, whereas 5-EtC offers evasion but may incur a translational penalty.

Part 3: Synthesis Protocols

While 5-mC is often incorporated enzymatically or via standard phosphoramidites, 5-EtC requires specific synthetic routes, often utilizing Palladium-catalyzed cross-coupling chemistry to install the ethyl group at the C5 position of a halogenated precursor.

Protocol 3.1: Palladium-Catalyzed Synthesis of 5-Ethyl-2'-Deoxycytidine

Objective: Synthesize 5-EtC nucleoside from 5-Iodo-2'-deoxycytidine (5-IdC) using a modified Suzuki-Miyaura or Heck coupling strategy.

Reagents:

-

Substrate: 5-Iodo-2'-deoxycytidine (5-IdC).

-

Catalyst: Na₂PdCl₄ (Sodium tetrachloropalladate) or Pd(OAc)₂ with TPPTS (water-soluble phosphine ligand).

-

Coupling Partner: Triethylborane (Suzuki) or Ethylene (Heck - requires hydrogenation step).

-

Solvent: Water/Acetonitrile (1:1).

Step-by-Step Workflow:

-

Reaction Setup:

-

Dissolve 5-IdC (1.0 eq) in degassed Water/Acetonitrile.

-

Add TPPTS ligand (2.5 mol%) and Na₂PdCl₄ (1.0 mol%).

-

Critical Step: Add Triethylborane (1.5 eq) and Na₂CO₃ (2.0 eq).

-

Note: The use of water-soluble ligands avoids the need for protecting groups on the sugar moiety.

-

-

Incubation:

-

Stir at 60°C for 4–6 hours under Argon atmosphere.

-

Monitor via TLC (Solvent: 15% MeOH in DCM). 5-EtC will show a slight Rf shift compared to 5-IdC.

-

-

Purification:

-

Filter through a Celite pad to remove Palladium black.

-

Concentrate filtrate under reduced pressure.

-

Purify via Reverse-Phase HPLC (C18 column).

-

Gradient: 0% to 20% Acetonitrile in Water (TEAA buffer).

-

-

Validation:

-

Confirm mass via ESI-MS. Target: [M+H]+ = ~256.1 Da (Deoxyribose form).

-

Figure 2: Synthetic workflow for C5-alkylation of cytidine analogs.

Part 4: Analytical Differentiation

Distinguishing 5-mC from 5-EtC in biological samples requires high-resolution mass spectrometry (LC-MS/MS), as their UV absorption spectra are nearly identical.

Protocol 4.1: LC-MS/MS Separation Parameters

Rationale: The ethyl group adds +14.01 Da relative to the methyl group. This mass shift is the primary identification metric.

| Parameter | 5-Methylcytidine (5-mC) | 5-Ethylcytidine (5-EtC) |

| Precursor Ion (m/z) | 258.1 (Riboside) | 272.1 (Riboside) |

| Neutral Loss | -132 Da (Ribose) | -132 Da (Ribose) |

| Fragment Ion (Base) | 126.1 (5-methylcytosine) | 140.1 (5-ethylcytosine) |

| Retention Time (C18) | Elutes Earlier (More Polar) | Elutes Later (More Lipophilic) |

Methodology:

-

Digestion: Enzymatically digest RNA/DNA to single nucleosides using Nuclease P1 and Alkaline Phosphatase.

-

Injection: Inject 5 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Transition Monitoring (MRM):

-

Track 258.1 -> 126.1 for 5-mC.

-

Track 272.1 -> 140.1 for 5-EtC.

-

References

-

Karikó, K., et al. (2005). Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA. Immunity.

-

Kool, E. T. (2002). Active site tightness and substrate fit in DNA replication. Annual Review of Biochemistry.

- Herdewijn, P. (2008). Modified Nucleosides: in Biochemistry, Biotechnology and Medicine. Wiley-VCH.

-

Sierant, M., et al. (2016). 5-Ethyl-2'-deoxycytidine in DNA: The effect of the modification on the structure and stability of the DNA duplex.[1] Nucleic Acids Research. (Contextual citation for steric effects).

-

Niedzwiecki, A., et al. (2021). N1-methylpseudouridine and 5-methylcytidine in mRNA therapeutics. Nature Reviews Drug Discovery.

Sources

The Epigenetic Frontier: A Technical Guide to 5-Alkyl-Cytidine Analogs in Research and Drug Development

Abstract

The reversible nature of epigenetic modifications has ushered in a new era of therapeutic intervention, particularly in oncology. Central to this paradigm shift are 5-alkyl-cytidine analogs, a class of small molecules that function as potent modulators of DNA methylation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, mechanisms of action, and practical applications of these pivotal compounds. We will delve into the causality behind experimental choices, present detailed methodologies for their study, and explore the therapeutic landscape shaped by these epigenetic drugs.

The Dynamic Landscape of DNA Methylation: A Primer

DNA methylation is a fundamental epigenetic mechanism involving the covalent addition of a methyl group to the C5 position of cytosine, primarily within CpG dinucleotides, to form 5-methylcytosine (5mC).[1] This process is catalyzed by a family of DNA methyltransferases (DNMTs).[1] DNMT1 is predominantly a "maintenance" methyltransferase, faithfully copying existing methylation patterns onto newly synthesized DNA strands during replication.[2] In contrast, DNMT3A and DNMT3B are considered "de novo" methyltransferases, establishing new methylation patterns during development.

The addition of a methyl group can sterically hinder the binding of transcription factors to DNA, leading to gene silencing.[1] Furthermore, methylated DNA can be recognized by methyl-CpG-binding domain (MBD) proteins, which recruit chromatin-modifying complexes to create a repressive chromatin environment.

The discovery of the Ten-Eleven Translocation (TET) family of enzymes has revealed that DNA methylation is not a static mark. TET enzymes can iteratively oxidize 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[3][4][5] These oxidized forms are intermediates in the active DNA demethylation pathway and may also have their own distinct biological functions.[3][6][7]

5-Alkyl-Cytidine Analogs: Hijacking the Methylation Machinery

5-alkyl-cytidine analogs are synthetic nucleosides that structurally mimic cytidine, allowing them to be incorporated into DNA during replication. Their key feature is a modification at the 5th position of the cytosine ring, which is crucial for their mechanism of action. The most clinically significant of these are 5-azacytidine (Azacitidine) and its deoxyribose analog, 5-aza-2'-deoxycytidine (Decitabine).[8][9]

Mechanism of Action: Covalent Trapping and Degradation of DNMTs

The primary mechanism of action for 5-azacytidine and decitabine is the irreversible inhibition of DNMTs.[1][10] Once incorporated into DNA, the nitrogen atom at the 5th position of the azacytosine ring disrupts the normal catalytic mechanism of DNMTs. The enzyme attempts to transfer a methyl group to this position but instead becomes covalently trapped, forming a DNA-protein crosslink.[1][11] This "trapping" effectively depletes the cell of active DNMTs, particularly DNMT1.[11] The formation of these adducts can also lead to DNA damage and apoptosis.[11]

The depletion of active DNMT1 during subsequent rounds of DNA replication leads to a passive, replication-dependent demethylation of the genome. As the newly synthesized DNA strands lack methylation, the epigenetic memory is progressively erased, leading to the re-expression of previously silenced genes, including tumor suppressor genes.[8][9]

Mechanism of DNMT1 Inhibition by 5-Aza-Cytidine Analogs

Sources

- 1. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multicenter Study of Decitabine Administered Daily for 5 Days Every 4 Weeks to Adults With Myelodysplastic Syndromes: The Alternative Dosing for Outpatient Treatment (ADOPT) Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution | Springer Nature Experiments [experiments.springernature.com]

- 4. tandfonline.com [tandfonline.com]

- 5. ashpublications.org [ashpublications.org]

- 6. Cytidine analogs are synthetic lethal with base excision repair default due to MBD4 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. Global DNA Modification Quantification by LC-MS/MS, By Analysis Methods | CD BioSciences [epigenhub.com]

- 9. longdom.org [longdom.org]

- 10. Decitabine- and 5-azacytidine resistance emerges from adaptive responses of the pyrimidine metabolism network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting of 5-aza-2′-deoxycytidine residues by chromatin-associated DNMT1 induces proteasomal degradation of the free enzyme - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic stability of 5-ethylcytidine RNA duplexes

An In-depth Technical Guide to the Thermodynamic Stability of 5-ethylcytidine RNA Duplexes

Abstract

The strategic chemical modification of oligonucleotides is a cornerstone of modern RNA-based therapeutics, including small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs). These modifications are engineered to enhance stability, improve efficacy, and modulate immunogenicity. Among the vast arsenal of available modifications, alterations at the C5 position of pyrimidines have proven particularly effective for fine-tuning duplex thermodynamics. This technical guide provides a comprehensive framework for understanding and evaluating the thermodynamic stability of RNA duplexes containing 5-ethylcytidine. While direct thermodynamic data for this specific modification is not extensively published, this document synthesizes insights from closely related C5-alkyl and C5-alkynyl analogs to establish a strong predictive foundation. We present the core biophysical principles, detailed experimental protocols for empirical determination of stability, and computational approaches for predictive modeling. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage 5-ethylcytidine to optimize the performance of RNA-based therapeutics.

The Strategic Imperative for RNA Modification in Therapeutics

RNA-based drugs represent a revolutionary class of therapeutics with the potential to target previously "undruggable" proteins and offer precision medicine solutions.[1] The two most prominent platforms, siRNAs and ASOs, both rely on the Watson-Crick base pairing of an antisense strand to a target mRNA to modulate gene expression.[2] However, unmodified RNA oligonucleotides are rapidly degraded by cellular nucleases and can trigger innate immune responses.

Chemical modifications are therefore essential for transforming raw RNA sequences into viable drug candidates.[3] A primary goal of these modifications is to enhance the thermodynamic stability of the RNA duplex formed with its target. Increased stability, often measured by the melting temperature (Tm), is critical for:

-

Enhanced Potency: A more stable duplex ensures a longer-lasting interaction with the target mRNA, increasing the efficiency of gene silencing.

-

Improved In Vivo Half-Life: Modifications can protect the oligonucleotide from nuclease degradation, extending its duration of action.

-

Specificity: Fine-tuning duplex stability can help discriminate against off-target sequences with partial complementarity.

The C5 position of pyrimidines is a particularly attractive site for modification as it does not interfere with Watson-Crick hydrogen bonding. This guide focuses on 5-ethylcytidine, a modification poised to confer desirable thermodynamic properties.

Biophysical Principles of RNA Duplex Stability

The stability of an RNA duplex is governed by a delicate balance of enthalpic (ΔH°) and entropic (ΔS°) contributions, which are captured by the Gibbs free energy (ΔG°) of formation.

ΔG° = ΔH° - TΔS°

-

Enthalpy (ΔH°): Represents the change in heat content of the system upon duplex formation. The primary favorable enthalpic contributions come from base stacking interactions (hydrophobic and van der Waals forces between adjacent base pairs) and hydrogen bonding between complementary bases.

-

Entropy (ΔS°): Represents the change in disorder. The association of two single strands into a more ordered duplex is entropically unfavorable.

-

Gibbs Free Energy (ΔG°): A negative ΔG° indicates a spontaneous and stable duplex formation. More negative values correspond to higher stability.

-

Melting Temperature (Tm): The temperature at which 50% of the duplexes have dissociated into single strands. It is directly related to the thermodynamic parameters and is a common metric for duplex stability.

The nearest-neighbor model is a powerful framework for predicting RNA duplex stability.[4][5] It posits that the stability of a given base pair is primarily influenced by the identity of its immediate neighbors.[4] Thermodynamic parameters have been empirically determined for all possible Watson-Crick nearest-neighbor doublets.[6] When novel modifications like 5-ethylcytidine are introduced, new parameters must be determined experimentally to refine these predictive models.

The Physicochemical Impact of the C5-Ethyl Group

While comprehensive thermodynamic data for 5-ethylcytidine itself is limited, we can infer its likely impact by examining analogous C5 modifications. Modifications such as 5-methylcytidine and the more extensively studied 5-(1-propynyl)pyrimidine have been shown to significantly increase the thermal stability of nucleic acid duplexes.[7][8][9]

The stabilizing effect of a C5-ethyl group is hypothesized to arise from several key factors:

-

Enhanced Base Stacking: The ethyl group is hydrophobic and can increase the surface area for favorable stacking interactions with adjacent bases, leading to a more favorable (more negative) ΔH°.

-

Favorable Conformation: The C5 modification can promote a C3'-endo sugar pucker conformation, which is characteristic of the rigid A-form helix of an RNA duplex. This pre-organization reduces the entropic penalty of duplex formation.

-

Exclusion of Water: The hydrophobic ethyl group can displace ordered water molecules from the duplex's major groove, an entropically favorable event that contributes to a more negative ΔG°.

The overall effect is a predictable increase in duplex Tm, which must be precisely quantified through empirical measurement.

Experimental Determination of Thermodynamic Stability

A multi-pronged experimental approach is essential for a complete and trustworthy characterization of duplex stability. Here, we detail the core, self-validating protocols for this purpose.

UV Thermal Denaturation (UV Melting)

This is the gold-standard method for determining the Tm and deriving the complete thermodynamic profile (ΔH°, ΔS°, and ΔG°) of a duplex.[10] The principle lies in the hyperchromic effect : the absorbance of UV light by nucleic acids at 260 nm increases as the duplex dissociates and the stacked bases become unstacked.[11]

-

Oligonucleotide Synthesis & Purification:

-

Synthesize the 5-ethylcytidine-modified RNA strand and its complementary strand using standard phosphoramidite chemistry.[12][13] 5-ethylcytidine phosphoramidite is commercially available or can be synthesized.

-

Purify all oligonucleotides by HPLC or PAGE to ensure high purity (>95%), which is critical for accurate thermodynamic analysis.

-

Verify mass by mass spectrometry.

-

-

Sample Preparation:

-

Accurately determine the concentration of each single strand using UV absorbance at 260 nm at a high temperature (e.g., 85-95 °C) where the strand is fully unfolded.

-

Prepare a series of duplex samples at different total strand concentrations (e.g., 1, 5, 10, 20, 50 µM) in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

-

Anneal the samples by heating to 95 °C for 5 minutes and then cooling slowly to room temperature.

-

-

Data Acquisition:

-

Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[14]

-

Place the annealed duplex sample in a quartz cuvette.

-

Equilibrate the sample at a low starting temperature (e.g., 10 °C).

-

Increase the temperature at a controlled rate (e.g., 0.5 or 1.0 °C/min) to a high final temperature (e.g., 95 °C).[10]

-

Record the absorbance at 260 nm throughout the temperature ramp.

-

-

Data Analysis:

-

Plot absorbance versus temperature to generate a melting curve. The curve should be sigmoidal.

-

The Tm is determined from the peak of the first derivative of the melting curve.[14]

-

To determine ΔH° and ΔS°, plot 1/Tm (in Kelvin) versus ln(CT), where CT is the total oligonucleotide concentration. This is known as a van't Hoff plot.

-

The slope of the line is equal to R/ΔH°, and the y-intercept is equal to ΔS°/ΔH°.

-

Calculate ΔG° at 37 °C (310.15 K) using the Gibbs equation.

-

Caption: Workflow for determining RNA duplex thermodynamics via UV melting.

Isothermal Titration Calorimetry (ITC)

ITC provides a direct measurement of the heat released or absorbed during a binding event, allowing for the determination of Ka (and thus ΔG°), ΔH°, ΔS°, and stoichiometry (n) in a single experiment.[15][16] It is an excellent orthogonal method to validate data from UV melting.

-

Sample Preparation:

-

Prepare highly purified, salt-matched samples of the two single RNA strands as described for UV melting.

-

Degas both solutions thoroughly to prevent bubble formation in the calorimeter cell.[17]

-

One strand (the "titrate") is placed in the sample cell at a low concentration (e.g., 1-5 µM).

-

The complementary strand (the "titrant") is placed in the injection syringe at a higher concentration (e.g., 15-50 µM, typically 10-20x the cell concentration).[17]

-

-

Data Acquisition:

-

Set the experimental temperature (e.g., 25 °C or 37 °C).

-

Perform a series of small, timed injections (e.g., 2-10 µL) of the titrant into the sample cell while stirring.

-

The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells. Each injection produces a heat-flow peak.

-

-

Data Analysis:

-

Integrate the area under each peak to determine the heat change for that injection.

-

Plot the heat change per mole of injectant against the molar ratio of titrant to titrate.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a 1:1 binding model) using the manufacturer's software.

-

The fit directly yields the binding affinity (Ka), enthalpy (ΔH°), and stoichiometry (n). ΔG° and ΔS° are then calculated from these values.

-

Caption: Workflow for thermodynamic characterization by ITC.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure of the nucleic acid.[18] While not a direct measure of thermodynamic stability, it is a crucial validation step to ensure that the 5-ethylcytidine modification does not disrupt the overall A-form helical geometry expected for an RNA duplex. The characteristic CD spectrum for an A-form RNA helix includes a positive peak around 260 nm and a strong negative peak around 210 nm.[19]

-

Sample Preparation: Prepare an annealed duplex sample (e.g., 5 µM) in a low-salt buffer (e.g., 10 mM sodium phosphate).

-

Data Acquisition:

-

Use a CD spectropolarimeter.

-

Scan the sample from ~320 nm to ~200 nm at a controlled temperature (e.g., 20 °C).

-

-

Data Analysis: Compare the spectrum of the 5-ethylcytidine modified duplex to that of an unmodified control duplex. The preservation of the characteristic A-form signature confirms the structural integrity of the modified duplex.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to allow for easy comparison between the modified and unmodified duplexes.

Table 1: Hypothetical Thermodynamic Data for a 12-mer RNA Duplex

| Duplex Sequence (Modification Site Underlined) | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) | ΔΔG°37 (kcal/mol) |

| 5'-GCAUGCC GUAUCG-3' 3'-CGUACGG CAUAGC-5' (Unmodified) | 65.2 | -95.4 | -265.1 | -17.0 | Ref. |

| 5'-GCAUGCC5eGUAUCG-3' 3'-CGUACG G CAUAGC-5' (5-ethylcytidine) | 67.5 | -98.2 | -271.3 | -17.8 | -0.8 |

Data are hypothetical and for illustrative purposes. ΔΔG°37 is the change in Gibbs free energy relative to the unmodified reference duplex.

Interpretation: In this hypothetical example, the introduction of a single 5-ethylcytidine modification results in a Tm increase of 2.3 °C and a favorable change in free energy (ΔΔG°37) of -0.8 kcal/mol. This stabilization is driven by a more favorable enthalpy (ΔH°), consistent with enhanced base stacking, which outweighs the slightly more unfavorable entropy (ΔS°).

Computational Approaches for Predictive Modeling

Computational methods can complement experimental data and provide atomic-level insights into the effects of modifications.

-

Nearest-Neighbor Models: Once sufficient experimental data is collected for 5-ethylcytidine in various sequence contexts, new nearest-neighbor parameters can be derived. These parameters can then be incorporated into RNA folding algorithms to improve the accuracy of secondary structure and stability predictions for any sequence containing this modification.[6]

-

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of a modified duplex in a solvated environment over time.[20][21] These simulations can provide insights into:

Caption: Logical relationship from chemical modification to functional outcome.

Implications for Drug Development

The precise, empirical determination of the thermodynamic contribution of 5-ethylcytidine is not merely an academic exercise. For drug developers, this data is critical for the rational design of siRNA and ASO candidates.[1][24] By understanding how much stability a single modification adds (the ΔΔG° per modification), scientists can:

-

Tune Potency: Systematically introduce modifications to achieve a desired level of target affinity and biological activity.

-

Optimize Specificity: Modulate the overall duplex stability to minimize binding to off-target mRNAs that have sequence mismatches.

-

Enhance Nuclease Resistance: While not a direct measure of enzymatic degradation, increased thermal stability often correlates with improved resistance to some nucleases.

Conclusion

The incorporation of 5-ethylcytidine into RNA duplexes is a promising strategy for enhancing thermodynamic stability, a key determinant of the efficacy of RNA-based therapeutics. Although direct thermodynamic parameters for this modification require further systematic study, the principles and experimental frameworks outlined in this guide provide a robust pathway for their determination. Through a rigorous combination of UV thermal denaturation, isothermal titration calorimetry, and structural validation by circular dichroism, researchers can precisely quantify the energetic contributions of 5-ethylcytidine. This empirical data will empower the rational design of next-generation siRNAs and ASOs with optimized potency, specificity, and in vivo performance.

References

-

Gierlach, J., et al. (2010). The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines. PubMed. Available at: [Link]

-

Langkjaer, N., et al. (2010). Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides. Nucleic Acids Research. Available at: [Link]

-

Barnes, T. W., & Turner, D. H. (2001). C5-(1-propynyl)-2'-deoxy-pyrimidines enhance mismatch penalties of DNA:RNA duplex formation. PubMed. Available at: [Link]

-

Barnes, T. W., & Turner, D. H. (2001). C5-(1-Propynyl)-2'-deoxy-Pyrimidines Enhance Mismatch Penalties of DNA:RNA Duplex Formation. Biochemistry. Available at: [Link]

-

Kierzek, E., et al. (2002). The thermal stability of RNA duplexes containing modified base pairs at internal and terminal positions of the oligorionucleotides. ResearchGate. Available at: [Link]

-

Sopgeler, F., et al. (2018). Stability of RNA duplexes containing inosine·cytosine pairs. ResearchGate. Available at: [Link]

-

Gotor, R., et al. (2020). Comparative molecular dynamics calculations of duplexation of chemically modified analogs of DNA used for antisense applications. NAR Genomics and Bioinformatics. Available at: [Link]

-

Salim, N. N., & Feig, A. L. (2009). Isothermal Titration Calorimetry of RNA. Methods in Enzymology. Available at: [Link]

-

Xia, T., et al. (1998). Nearest neighbor rules for RNA helix folding thermodynamics: improved end effects. PMC. Available at: [Link]

-

Setten, R. L., et al. (2023). Translational and clinical development of therapeutic siRNA and ASOs: current industry practices, perspectives, and recommendations. PMC. Available at: [Link]

-

Kierzek, E., et al. (2014). Circular dichroism spectra of unmodified RNA duplexes (solid line) and... ResearchGate. Available at: [Link]

-

Sochacka, E., et al. (2017). Normalized UV-melting curves of RNA duplexes. ResearchGate. Available at: [Link]

-

Serra, M. J. (2011). Thermodynamics and kinetics of DNA and RNA dinucleotide hybridization to gaps and overhangs. PMC. Available at: [Link]

-

Lu, Z. J., et al. (2006). Thermodynamic Parameters for an Expanded Nearest-Neighbor Model for Formation of RNA Duplexes with Watson−Crick Base Pairs. Biochemistry. Available at: [Link]

-

Feig, A. L. (2010). Isothermal Titration Calorimetry of RNA. ResearchGate. Available at: [Link]

-

Sorin, E. J., et al. (2005). Molecular Dynamics Simulations of RNA: An In Silico Single Molecule Approach. PMC. Available at: [Link]

-

Mao, F., et al. (2016). Assessment for Melting Temperature Measurement of Nucleic Acid by HRM. PMC. Available at: [Link]

-

ATDBio. (n.d.). Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio. Available at: [Link]

-

Watts, J. K., & Corey, D. R. (2012). Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic. Journal of Pathology. Available at: [Link]

-

Feig, A.L. (2012). Applications of isothermal titration calorimetry in RNA biochemistry and biophysics. Wiley Interdisciplinary Reviews: RNA. Available at: [Link]

-

Beaucage, S. L. (2008). The Phosphoramidite Approach for Oligonucleotide Synthesis. ResearchGate. Available at: [Link]

-

Schulten, N., et al. (2023). Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. PMC. Available at: [Link]

-

Ionis Pharmaceuticals. (n.d.). The Science Behind Our RNA-Targeted Medicines. Ionis Pharmaceuticals. Available at: [Link]

-

Gallego, J., & Nilsson, L. (2001). Molecular Dynamics Simulations of PNA·DNA and PNA·RNA Duplexes in Aqueous Solution. Journal of the American Chemical Society. Available at: [Link]

-

Mathews, D. H. (n.d.). Nearest Neighbor Database. University of Rochester. Available at: [Link]

-

Nucleowiki. (2021). UV-Melting Curves. Nucleowiki. Available at: [Link]

-

Chen, J.L., et al. (2022). Nearest-neighbor parameters for the prediction of RNA duplex stability in diverse in vitro and cellular-like crowding conditions. Nucleic Acids Research. Available at: [Link]

-

Agilent. (2022). Fast Determination of Thermal Melt Temperature of Double Stranded Nucleic Acids by UV-Vis Spectroscopy. Agilent. Available at: [Link]

-

Armitage, S. E., et al. (2021). C-Nucleosides Stabilize RNA by Reducing Nucleophilicity at 2′-OH. ACS Central Science. Available at: [Link]

-

Resende, T., et al. (2021). RNA-Based Therapeutics: From Antisense Oligonucleotides to miRNAs. MDPI. Available at: [Link]

-

Vilcapoma, J., et al. (2021). Evaluation of Thermodynamic Stabilities of in silico Designed Nucleic Acid 3WJ Motifs. Scholars Archive. Available at: [Link]

-

Esfeld, M., et al. (2020). Circular dichroism spectra of the different DNA·RNA duplexes here... ResearchGate. Available at: [Link]

-

Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience. Available at: [Link]

-

Tan, D., et al. (2018). RNA Dynamics and Interactions Revealed through Atomistic Simulations. arXiv. Available at: [Link]

-

Feig, A. L. (2011). Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry. Methods in Molecular Biology. Available at: [Link]

-

Kupcho, K. R., & Lewis, E. A. (2022). Base-Stacking Heterogeneity in RNA Resolved by Fluorescence-Detected Circular Dichroism Spectroscopy. The Journal of Physical Chemistry Letters. Available at: [Link]

-

Wang, C., et al. (2023). The Thermodynamic and Kinetic Properties of the dA-rU DNA-RNA Hybrid Base Pair Investigated via Molecular Dynamics Simulations. MDPI. Available at: [Link]

-

Condon, A., et al. (2022). An Efficient Algorithm for Exploring RNA Branching Conformations under the Nearest-Neighbor Thermodynamic Model. arXiv. Available at: [Link]

-

Kasai, H., et al. (2001). in vitro DNA polymerase reactions on DNA templates containing 5-formyl-2′-deoxycytidine. Nucleic Acids Research. Available at: [Link]

-

Armitage, S. E., et al. (2021). C-Nucleosides Stabilize RNA by Reducing Nucleophilicity at 2'-OH. bioRxiv. Available at: [Link]

-

Tubiana, T., et al. (2021). Molecular Dynamics Simulations of the miR-155 Duplex: Impact of Ionic Strength on Structure and Na and Cl Ion Distribution. ResearchGate. Available at: [Link]

-

Plum, G. E., et al. (1994). Influence of an exocyclic guanine adduct on the thermal stability, conformation, and melting thermodynamics of a DNA duplex. Biochemistry. Available at: [Link]

-

New England Journal of Medicine. (2019). Treating Disease at the RNA Level with Oligonucleotides. YouTube. Available at: [Link]

-

News-Medical. (2016). Using Isothermal Titration Calorimetry Technique for Structural Studies. News-Medical.Net. Available at: [Link]

-

Vorlíčková, M., et al. (2012). Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes. PubMed. Available at: [Link]

Sources

- 1. Translational and clinical development of therapeutic siRNA and ASOs: current industry practices, perspectives, and recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RNA-Based Therapeutics: From Antisense Oligonucleotides to miRNAs [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Nearest Neighbor Database [rna.urmc.rochester.edu]

- 7. C5-(1-propynyl)-2'-deoxy-pyrimidines enhance mismatch penalties of DNA:RNA duplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. UV-Melting Curves - Nucleowiki [nucleowiki.uni-frankfurt.de]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. atdbio.com [atdbio.com]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

- 15. Isothermal Titration Calorimetry of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Molecular Dynamics Simulations of RNA: An In Silico Single Molecule Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. The Science Behind Our RNA-Targeted Medicines | IONIS [ionis.com]

5-Ethyl-Cytidine as a Steric Probe for RNA Polymerase: An In-Depth Technical Guide

Introduction: Probing the Transcriptional Machinery

The intricate process of transcription, orchestrated by RNA polymerase (RNAP), is fundamental to gene expression. Understanding the precise mechanics of this molecular machine—how it selects, binds, and incorporates ribonucleoside triphosphates (rNTPs) with high fidelity—is a central goal in molecular biology and a critical aspect of drug development. To dissect these mechanisms, researchers employ a variety of molecular tools, among which are modified nucleotides. These analogs, when introduced into transcription reactions, can act as probes, reporters, or inhibitors, shedding light on the structural and functional constraints of the RNAP active site.

This technical guide focuses on the application of 5-Ethyl-cytidine (5-Et-C) as a steric probe for RNA polymerase. By introducing a seemingly minor ethyl group at the 5-position of the cytidine base, we can explore the spatial tolerances within the RNAP active site during the elongation phase of transcription. This guide will provide a comprehensive overview of the principles behind using 5-Et-C as a steric probe, detailed methodologies for its synthesis and use in in vitro transcription assays, and insights into the interpretation of the resulting data.

The Principle of Steric Probing with 5-Ethyl-Cytidine

Enzyme active sites are exquisitely shaped to accommodate their specific substrates.[1][2] In the case of RNA polymerase, the active site must be able to bind each of the four canonical rNTPs (ATP, GTP, CTP, and UTP) while discriminating against non-cognate and damaged nucleotides. The concept of a "steric gate" is well-established for DNA polymerases in distinguishing between dNTPs and rNTPs, and similar steric constraints govern the fidelity of RNA polymerases.[3]

Modifications to the nucleobase of an incoming rNTP can probe the spatial limits of the RNAP active site. The C5 position of pyrimidines (cytosine and uracil) is particularly amenable to modification as it protrudes into the major groove of the nascent RNA-DNA hybrid and can interact with the polymerase.[4] By systematically altering the size and chemical nature of the substituent at this position, we can map the steric and electronic environment of the active site.

5-Ethyl-cytidine, when in its triphosphate form (5-Et-CTP), serves as an excellent steric probe due to the presence of the ethyl group. This small alkyl group is larger than the hydrogen atom found in canonical cytidine, thus presenting a steric challenge to the RNA polymerase. The central experimental question is whether the RNAP active site can accommodate this additional bulk and efficiently incorporate 5-Et-CMP into the growing RNA chain. The degree of incorporation, or lack thereof, provides valuable information about the flexibility and spatial constraints of the active site.

Recent studies have shown that T7 RNA polymerase can indeed tolerate and incorporate 5-ethylpyrimidine ribonucleoside triphosphates during in vitro transcription, indicating a degree of plasticity in the active site. This finding opens the door to using 5-Et-CTP as a tool to investigate the active sites of other RNA polymerases and to understand how these enzymes handle base-modified nucleotides.

Synthesis of 5-Ethyl-Cytidine-5'-Triphosphate (5-Et-CTP)

A reliable supply of high-purity 5-Et-CTP is a prerequisite for its use as a steric probe. The synthesis of modified nucleoside triphosphates typically involves the triphosphorylation of the corresponding nucleoside. The following is a generalizable, multi-step protocol for the synthesis of 5-Et-CTP, adapted from established methods for modified nucleotide synthesis.[4]

Experimental Protocol: Synthesis of 5-Et-CTP

Step 1: Synthesis of 5-Ethyl-Cytidine The synthesis begins with commercially available cytidine. The ethyl group is introduced at the C5 position via a palladium-catalyzed cross-coupling reaction, such as a Sonogashira or Stille coupling, with an appropriate ethyl-containing reagent. This is a common strategy for creating C-C bonds at the 5-position of pyrimidines.

Step 2: Triphosphorylation of 5-Ethyl-Cytidine The synthesized 5-ethyl-cytidine is then converted to its 5'-triphosphate form. A common and effective method is the one-pot Yoshikawa procedure or variations thereof.

-

Protection of Hydroxyl Groups (Optional but Recommended): To avoid side reactions, the 2' and 3' hydroxyl groups of the ribose can be protected, for example, as an acetonide.

-

Monophosphorylation: The 5'-hydroxyl group is selectively phosphorylated using a phosphorylating agent like phosphoryl chloride (POCl₃) in a suitable solvent such as trimethyl phosphate.

-

Conversion to Triphosphate: The resulting monophosphate is then reacted in situ with pyrophosphate in the presence of a coupling agent (e.g., carbonyldiimidazole) or through enzymatic methods to yield the triphosphate.

-

Deprotection and Purification: Any protecting groups are removed, and the final product, 5-Et-CTP, is purified by anion-exchange chromatography followed by desalting.

Quality Control: The purity of the synthesized 5-Et-CTP should be verified by HPLC, and its identity confirmed by mass spectrometry and NMR spectroscopy.

Investigating RNA Polymerase Activity with 5-Et-CTP: In Vitro Transcription Assays

The core of this technical guide is the use of 5-Et-CTP in in vitro transcription (IVT) assays to probe RNA polymerase function. These assays allow for a controlled environment to study the kinetics and efficiency of 5-Et-CMP incorporation.[5]

Experimental Workflow

Caption: Workflow for in vitro transcription using 5-Et-CTP.

Detailed Protocol: In Vitro Transcription with 5-Et-CTP

This protocol is designed for T7 RNA polymerase but can be adapted for other RNA polymerases.

-

Reaction Setup: Assemble the following components on ice in a nuclease-free microcentrifuge tube. The final volume is typically 20 µL.

| Component | Final Concentration | Notes |

| Linearized DNA Template | 50-100 nM | Must contain a T7 promoter upstream of the sequence to be transcribed. |

| T7 RNA Polymerase | 2-5 U/µL | High-concentration, high-purity enzyme is recommended. |

| ATP, GTP, UTP | 2 mM each | |

| CTP or 5-Et-CTP | 0.2 - 2 mM | To test for incorporation, replace CTP entirely with 5-Et-CTP. For kinetic studies, vary the concentration of 5-Et-CTP. |

| Transcription Buffer (5X) | 1X | Typically contains 200 mM Tris-HCl (pH 7.9), 30-50 mM MgCl₂, 10 mM DTT, and 10 mM spermidine. |

| RNase Inhibitor | 0.5-1 U/µL | Essential to prevent RNA degradation. |

| Nuclease-free Water | to final volume |

-

Incubation: Mix the components gently and incubate the reaction at 37°C for 1-2 hours. The incubation time can be optimized.

-

Termination and Template Removal: Stop the reaction by adding EDTA to a final concentration of 25 mM. Add 1-2 units of RNase-free DNase I and incubate at 37°C for 15-30 minutes to digest the DNA template.

-

RNA Purification: Purify the transcribed RNA using a column-based RNA cleanup kit or by phenol-chloroform extraction followed by ethanol precipitation.

-

Analysis:

-

Quantification: Determine the RNA yield using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).

-

Integrity and Size: Analyze the size and integrity of the RNA transcript by denaturing polyacrylamide gel electrophoresis (PAGE) or agarose gel electrophoresis followed by staining with a suitable dye (e.g., SYBR Gold).

-

Data Interpretation and Expected Outcomes

The results of the in vitro transcription assay will reveal the extent to which the specific RNA polymerase can accommodate the ethyl group at the 5-position of cytidine.

-

Successful Incorporation: If a full-length RNA transcript is produced at a yield comparable to the control reaction with canonical CTP, it indicates that the RNA polymerase can efficiently accommodate the 5-ethyl group. This suggests a relatively spacious or flexible active site around the C5 position of the incoming pyrimidine.

-

Reduced Incorporation: A lower yield of full-length transcript or the presence of shorter, aborted transcripts compared to the control suggests that the 5-ethyl group poses a steric hindrance to the polymerase. This could be due to a direct clash with amino acid residues in the active site, which may slow down the rate of nucleotide incorporation or increase the rate of dissociation of the modified nucleotide.

-

No Incorporation: The absence of a transcript indicates that the steric clash is too severe for the polymerase to overcome, effectively blocking transcription.

Quantitative Analysis: Kinetic Parameters

For a more in-depth understanding, steady-state kinetic parameters (Km and kcat) can be determined by measuring the initial rates of RNA synthesis at varying concentrations of 5-Et-CTP.

| Parameter | Description | Implication of Changes with 5-Et-CTP |

| Km | Michaelis constant; reflects the substrate concentration at half-maximal reaction velocity. | An increase in Km suggests a lower binding affinity of the polymerase for 5-Et-CTP compared to CTP, likely due to steric hindrance. |

| kcat | Catalytic constant (turnover number); represents the maximum number of substrate molecules converted to product per enzyme molecule per unit time. | A decrease in kcat indicates a slower rate of catalysis , suggesting that the steric bulk of the ethyl group may hinder the conformational changes required for phosphodiester bond formation or translocation. |

| kcat/Km | Catalytic efficiency. | A decrease in this value signifies a reduction in the overall efficiency of the polymerase in utilizing 5-Et-CTP. |

These kinetic data provide a quantitative measure of the steric effect of the 5-ethyl group on the function of the RNA polymerase being studied.

Mechanism of Steric Hindrance

The following diagram illustrates the potential steric interaction between the 5-ethyl group of an incoming 5-Et-CTP and the RNA polymerase active site.

Caption: Model of steric hindrance by 5-Et-CTP in the RNAP active site.

The ethyl group at the C5 position of the cytosine base extends into what would normally be the major groove of the RNA-DNA hybrid. This region of the active site is lined with amino acid residues that may interact with the incoming nucleotide. If these residues create a tight pocket, the ethyl group will clash with them, either preventing the nucleotide from binding correctly or slowing down the catalytic process.

Conclusion and Future Directions

5-Ethyl-cytidine is a valuable tool for probing the steric constraints of RNA polymerase active sites. Its successful incorporation by some polymerases, such as T7 RNAP, highlights the surprising plasticity of these enzymes. By employing the methodologies outlined in this guide, researchers can:

-

Characterize the active site environments of different RNA polymerases.

-

Investigate the mechanisms of transcriptional fidelity.

-

Explore the potential for creating novel, functional RNAs with modified bases.

-

Screen for inhibitors that target the nucleotide binding pocket of pathogenic RNA polymerases.

Future studies could involve the synthesis and testing of a series of 5-alkyl-cytidines with varying alkyl chain lengths (e.g., methyl, propyl, butyl) to systematically map the size limits of the active site. Furthermore, structural studies, such as co-crystallization of RNA polymerase with a 5-Et-C-containing nucleic acid duplex, would provide direct visual evidence of the interactions within the active site and further refine our understanding of the transcriptional machinery.

References

-

baseclick GmbH. (n.d.). Cytidine 5'-triphosphate (CTP). Retrieved from [Link]

-

Wierzbicka, M., et al. (2023). Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. Plant Communications, 4(4), 100570. [Link]

-

Ahmad, M. F., & Ansari, M. Y. (2016). Cytidine 5'-triphosphate Synthetase: A Pyrimidine Biosynthetic Enzyme Critical to Cellular Synthesis and Cancer Chemotherapy. Biochemistry & Physiology: Open Access, 5(3), 202. [Link]

-

Pivovarenko, V. G., et al. (2025). Enzymatic Synthesis of Modified RNA Containing 5-Methyl- or 5-Ethylpyrimidines or Substituted 7-Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage. ACS Chemical Biology. [Link]

-

Kern, J. A., & Davis, R. H. (2001). Kinetic Modeling and Simulation of In Vitro Transcription by Phage T7 RNA Polymerase. Biotechnology and Bioengineering, 72(5), 548-561. [Link]

-

Hocek, M., et al. (2015). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. Organic & Biomolecular Chemistry, 13(28), 7797-7807. [Link]

-

Maeda, M., et al. (1978). Inhibitory effects of 3'deoxycytidine 5'-triphosphate and 3'-deoxyuridine 5'-triphosphate on DNA-dependent RNA polymerases I and II purified from Dictyostelium discoideum cells. Nucleic Acids Research, 5(9), 3129-3138. [Link]

-

Hocek, M., et al. (2015). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. Organic & Biomolecular Chemistry, 13(28), 7797-7807. [Link]

-

Zhang, W., et al. (2017). A Kinetic Model of Nonenzymatic RNA Polymerization by Cytidine-5'-phosphoro-2-aminoimidazolide. Journal of the American Chemical Society, 139(45), 16144-16151. [Link]

-

Ma, J. B., et al. (2005). Structural basis for 5'-end-specific recognition of guide RNA by the A. fulgidus Piwi protein. Nature, 434(7033), 666-670. [Link]

-

Pivovarenko, V. G., et al. (2025). Enzymatic Synthesis of Modified RNA Containing 5-Methyl- or 5-Ethylpyrimidines or Substituted 7-Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage. ACS Chemical Biology. [Link]

-

Carell, T., et al. (2018). Formation and Abundance of 5-Hydroxymethylcytosine in RNA. Angewandte Chemie International Edition, 57(49), 16141-16144. [Link]

-

Milisavljevič, N., et al. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. Organic & Biomolecular Chemistry, 16(30), 5485-5495. [Link]

-

Valegård, K., et al. (1997). Structural basis of pyrimidine specificity in the MS2 RNA hairpin-coat-protein complex. Journal of Molecular Biology, 270(5), 724-738. [Link]

-

Wetmore, D. R., et al. (2011). Synthetic Nucleotides as Probes of DNA Polymerase Specificity. International Journal of Molecular Sciences, 12(7), 4458-4481. [Link]

-

Zhang, W., et al. (2017). A Kinetic Model of Nonenzymatic RNA Polymerization by Cytidine-5'-phosphoro-2-aminoimidazolide. Journal of the American Chemical Society, 139(45), 16144-16151. [Link]

-

Valegård, K., et al. (1997). Structural basis of pyrimidine specificity in the MS2 RNA hairpin-coat-protein complex. Journal of Molecular Biology, 270(5), 724-738. [Link]

-

Di Remigio, G., et al. (2023). Inhibition of the RNA-Dependent RNA-Polymerase from SARS-CoV-2 by 6-Chloropurine Isoxazoline-Carbocyclic Monophosphate Nucleotides. ACS Omega, 8(39), 35845-35855. [Link]

-

Milisavljevič, N., et al. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. Organic & Biomolecular Chemistry, 16(30), 5485-5495. [Link]

-

Horowitz, S., et al. (2019). Deoxyuridine in DNA has an inhibitory and promutagenic effect on RNA transcription by diverse RNA polymerases. Nucleic Acids Research, 47(8), 4139-4151. [Link]

-

Shomu's Biology. (2020, June 2). RNA Synthesis - Polymerization Reaction in Transcription [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Base pair. Retrieved from [Link]

-

The Open University. (n.d.). 2 Steric effects in enzymes. Retrieved from [Link]

-

Da, L., et al. (2017). Kinetics of Nucleotide Entry into RNA Polymerase Active Site Provides Mechanism for Efficiency and Fidelity. Biophysical Journal, 112(4), 593-603. [Link]

-

Frank, E. G., et al. (2013). Structural basis for 5'-nucleotide base-specific recognition of guide RNA by human AGO2. RNA, 19(12), 1734-1743. [Link]

-